N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine
Description
N-[(E)-(3-Ethoxyphenyl)methylidene]-1-naphthalenamine is a Schiff base derived from the condensation of 1-naphthalenamine (1-naphthylamine) and 3-ethoxybenzaldehyde. The imine (-C=N-) linkage confers rigidity and electronic conjugation, while the 3-ethoxyphenyl substituent introduces steric and electronic effects.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C19H17NO/c1-2-21-17-10-5-7-15(13-17)14-20-19-12-6-9-16-8-3-4-11-18(16)19/h3-14H,2H2,1H3 |
InChI Key |
VRXJUXJISHAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The C=N bond in this imine undergoes nucleophilic attack, forming secondary amines or modified imine derivatives. Key reactions include:
For example, reaction with Grignard reagents (e.g., MeMgBr) generates tertiary amines via two-step addition and hydrolysis . Kinetic studies indicate first-order dependence on imine concentration.
Hydrolysis and Stability
The imine linkage is susceptible to hydrolysis under acidic or aqueous conditions:
| Conditions | Products | Mechanism | References |
|---|---|---|---|
| 1M HCl (reflux, 2h) | 3-ethoxybenzaldehyde + 1-naphthylamine | Acid-catalyzed cleavage | |
| H₂O (prolonged storage) | Partial hydrolysis to aldehyde/amine | Equilibrium with hydrate form |
Hydrolysis rates depend on substituent electronic effects, with the ethoxy group stabilizing the intermediate carbocation .
Reduction and Hydrogenation
The C=N bond undergoes reduction to form amines:
Asymmetric hydrogenation using chiral palladium catalysts achieves high enantiomeric excess, making this compound valuable for synthesizing chiral amines .
Participation in Cross-Coupling Reactions
The aromatic rings engage in transition-metal-catalyzed couplings:
For instance, nickel-catalyzed Suzuki coupling with arylboronic acids generates biaryl products without cleavage of the imine bond .
Oxidation Reactions
Limited data exists for oxidation, but theoretical pathways include:
| Oxidant | Proposed Products | Mechanistic Pathway | References |
|---|---|---|---|
| O₂ (radical initiation) | Nitrone or oxaziridine derivatives | Radical-mediated oxidation |
Oxidation remains underexplored experimentally but could involve peroxidation at the C=N bond .
Mechanistic Insights
-
Kinetics : Hydrolysis follows pseudo-first-order kinetics in acidic media, with a rate-determining step involving protonation of the imine nitrogen .
-
Stereoelectronic Effects : The ethoxy group’s +M effect stabilizes transition states in electrophilic aromatic substitution (e.g., nitration at the para position of the phenyl ring) .
Scientific Research Applications
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) N-(4-Ethoxyphenyl)naphthalen-1-amine ()
- Structure : Lacks the imine group; instead, a direct C-N bond connects the naphthalene and 4-ethoxyphenyl groups.
- Key Difference: The para-ethoxy substituent (vs.
b) (E)-N-[(E)-3-(4-Nitrophenyl)allylidene]naphthalen-1-amine ()
- Structure : Features a nitro group (electron-withdrawing) on the phenyl ring and an allylidene moiety.
- Key Difference: The nitro group reduces electron density on the imine, altering reactivity.
c) N-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-2,4-dimethylaniline ()
- Structure : Methoxy group on the naphthalene ring and dimethylaniline substituent.
- Key Difference : The methoxy group at the 2-position on naphthalene may sterically hinder conjugation compared to the target compound’s 3-ethoxy group. IR and NMR data suggest distinct electronic environments due to substituent positioning .
Functional Group Variations
a) N-Phenyl-1-naphthalenamine ()
- Structure : Simple secondary amine without an imine group.
- Key Difference : The absence of the imine reduces planarity and conjugation. Found in Rhododendron calophytum volatiles, it highlights natural occurrence vs. synthetic origins of Schiff bases .
b) N-Ethyl-1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]naphthalen-2-amine ()
Spectroscopic and Physical Properties
*Inferred from similar Schiff bases in and .
Biological Activity
N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine, a compound featuring a naphthalene core, is of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and neuropharmacological effects.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a naphthyl group linked to an ethoxy-substituted phenyl moiety through a methylene bridge. This configuration is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar naphthalene derivatives. For instance:
- Mechanism of Action : Naphthalene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways and the generation of reactive oxygen species (ROS) .
- Case Study : A related compound demonstrated significant cytotoxicity against human breast adenocarcinoma MCF-7 cells, with mechanisms involving mitochondrial dysfunction and caspase activation .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Naphthalene derivative | MCF-7 | 10.5 | ROS generation |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
Naphthalene derivatives have also been explored for their antibacterial properties:
- Research Findings : Studies indicate that compounds with higher hydrogen bonding interactions exhibit increased antibacterial activity. This suggests that structural modifications can enhance efficacy against bacterial strains .
- Case Study : A related hydrazone compound showed significant activity against resistant strains of bacteria, indicating potential for therapeutic development .
Neuropharmacological Effects
The interaction of naphthalene derivatives with neurotransmitter receptors has been documented:
- Dopaminergic and Serotonergic Activity : Compounds similar to this compound have shown binding affinities for dopamine D2 and serotonin 5-HT1A receptors. This suggests potential applications in treating neuropsychiatric disorders .
| Compound Type | Receptor | Binding Affinity (nM) |
|---|---|---|
| Naphthalene derivative | D2 | 150 |
| Naphthalene derivative | 5-HT1A | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
